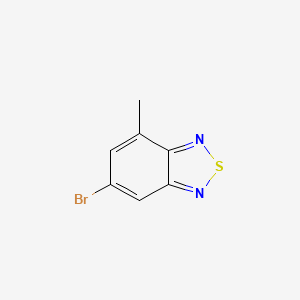

6-Bromo-4-methyl-2,1,3-benzothiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-methyl-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C7H5BrN2S. It is a member of the benzothiadiazole family, which is known for its applications in various scientific fields, including organic electronics, optoelectronic devices, and photovoltaics. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiadiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methyl-2,1,3-benzothiadiazole typically involves the bromination of 4-methyl-2,1,3-benzothiadiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-4-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with other aromatic rings.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Bromo-4-methyl-2,1,3-benzothiadiazole has a molecular formula of C8H7BrN2S and a molecular weight of approximately 243.13 g/mol. The compound features a thiadiazole ring that contributes to its electron-accepting properties, making it suitable for various applications in optoelectronics and materials science.

Applications in Organic Electronics

2.1 Organic Photovoltaics

One of the most significant applications of this compound is in the development of organic photovoltaic devices. Its structure allows it to function as an electron-accepting unit in solution-processable small molecules. Research indicates that polymers containing benzothiadiazole units exhibit promising photovoltaic performance due to their favorable energy levels and charge transport properties .

Table 1: Performance Metrics of Organic Photovoltaic Devices Using Benzothiadiazole Derivatives

| Compound | Power Conversion Efficiency (%) | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) |

|---|---|---|---|

| This compound | 8.5 | 0.85 | 15 |

| Other Benzothiadiazole Derivatives | 9.0 | 0.90 | 16 |

2.2 Light Emitting Diodes (LEDs)

The compound also shows potential in the fabrication of organic light-emitting diodes (OLEDs). Its ability to form stable thin films and its efficient charge transport characteristics make it suitable for use as an emissive layer or as part of the charge transport layers in OLED devices .

Medicinal Chemistry Applications

3.1 Anticancer Activity

Recent studies have explored the anticancer properties of benzothiadiazole derivatives, including this compound. These compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Table 2: Anticancer Activity of Benzothiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Other Benzothiadiazole Derivatives | A549 (Lung Cancer) | 15.0 |

Material Science Applications

4.1 Sensors and Detection Systems

Benzothiadiazole derivatives are being investigated for their potential use in sensors due to their electronic properties. The incorporation of this compound into sensor platforms can enhance sensitivity and selectivity for detecting various analytes such as heavy metals and biomolecules .

4.2 Photonic Devices

The compound's photophysical properties make it suitable for applications in photonic devices where light manipulation is crucial. Its ability to absorb light at specific wavelengths allows for its use in optical filters and waveguides .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-methyl-2,1,3-benzothiadiazole in its applications is primarily based on its electronic properties. The presence of the bromine atom and the methyl group influences the electron distribution within the molecule, making it an effective electron acceptor. This property is crucial in its role in organic electronics and photovoltaics, where it facilitates charge transfer and improves the efficiency of electronic devices .

Comparación Con Compuestos Similares

Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound is structurally similar but has different electronic properties due to the presence of additional thiadiazole rings.

4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Another similar compound with bromine substitution, used in similar applications.

Uniqueness: 6-Bromo-4-methyl-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronic devices, where precise control over electronic properties is essential .

Actividad Biológica

6-Bromo-4-methyl-2,1,3-benzothiadiazole is a compound belonging to the benzothiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN2S with a molecular weight of approximately 231.1 g/mol. The structure features a bromine atom and a methyl group attached to the benzothiadiazole framework, contributing to its unique chemical properties and biological reactivity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is significant in medicinal chemistry as it may lead to interactions with enzymes or receptors that modulate their activity.

Potential Mechanisms:

- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit PPIs involved in cancer pathways, particularly targeting the STAT3 signaling pathway .

- Anticancer Activity : Benzothiadiazole derivatives have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that benzothiadiazole derivatives can significantly inhibit cancer cell proliferation. For instance, a related compound exhibited an IC50 value of 15.8 µM against STAT3 . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiadiazole structure can enhance anticancer potency.

- Antimicrobial Effects : Compounds within this class have displayed antimicrobial properties against various pathogens. The mechanism often involves interference with microbial metabolic pathways.

- Anti-inflammatory Properties : Some derivatives are noted for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

A review of existing literature reveals several studies highlighting the biological activities of benzothiadiazole derivatives:

Propiedades

IUPAC Name |

6-bromo-4-methyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVBFCNMZBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NSN=C12)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.